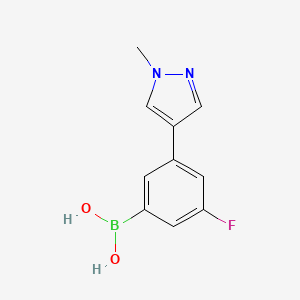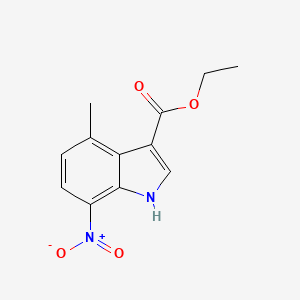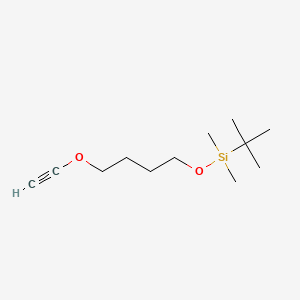![molecular formula C6H3Cl2N3 B15330762 2,7-Dichloro-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B15330762.png)
2,7-Dichloro-5H-pyrrolo[2,3-b]pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-Dichloro-5H-pyrrolo[2,3-b]pyrazine is a nitrogen-containing heterocyclic compound that features both pyrrole and pyrazine rings. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, organic materials, and natural products .
Méthodes De Préparation
The synthesis of 2,7-Dichloro-5H-pyrrolo[2,3-b]pyrazine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3,5-dibromo-6-chloropyrazin-2-amine with suitable reagents can lead to the formation of the desired compound . Another method involves the use of palladium-catalyzed Sonogashira cross-coupling followed by base-induced cyclization . Industrial production methods often rely on these synthetic routes, optimizing reaction conditions to achieve higher yields and purity.
Analyse Des Réactions Chimiques
2,7-Dichloro-5H-pyrrolo[2,3-b]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Cyclization Reactions: The compound can undergo cyclization reactions to form more complex structures.
Oxidation and Reduction:
Common reagents used in these reactions include palladium catalysts, bases, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2,7-Dichloro-5H-pyrrolo[2,3-b]pyrazine has several scientific research applications:
Pharmaceuticals: The compound is studied for its potential as a kinase inhibitor, which could be useful in developing treatments for various diseases.
Organic Materials: The compound’s unique structure makes it a candidate for use in organic optoelectronic materials, such as field-effect transistors, light-emitting diodes, and photovoltaic cells.
Biological Studies: The compound’s biological activity, including antimicrobial and antiviral properties, makes it a subject of interest in biological research.
Mécanisme D'action
The exact mechanism of action for 2,7-Dichloro-5H-pyrrolo[2,3-b]pyrazine is not fully understood. it is believed to exert its effects by interacting with specific molecular targets, such as kinases, and modulating their activity . This interaction can lead to various biological effects, including inhibition of cell proliferation and induction of apoptosis in certain cell types .
Comparaison Avec Des Composés Similaires
2,7-Dichloro-5H-pyrrolo[2,3-b]pyrazine can be compared to other pyrrolopyrazine derivatives, such as:
5H-pyrrolo[2,3-b]pyrazine: This compound shares a similar core structure but lacks the chlorine substituents, which can affect its reactivity and biological activity.
2,7-Dibromo-5H-pyrrolo[2,3-b]pyrazine: This compound has bromine atoms instead of chlorine, which can lead to different reactivity patterns in substitution reactions.
Propriétés
Formule moléculaire |
C6H3Cl2N3 |
|---|---|
Poids moléculaire |
188.01 g/mol |
Nom IUPAC |
2,7-dichloro-5H-pyrrolo[2,3-b]pyrazine |
InChI |
InChI=1S/C6H3Cl2N3/c7-3-1-9-6-5(3)11-4(8)2-10-6/h1-2H,(H,9,10) |
Clé InChI |
NXWZOEXJVYJWSN-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C2=NC(=CN=C2N1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![9-Bromo-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one](/img/structure/B15330699.png)


![(1'-(tert-Butoxycarbonyl)-2-oxospiro[indoline-3,4'-piperidin]-6-yl)boronic acid](/img/structure/B15330714.png)
![3-(6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B15330721.png)

![3-Bromo-5,7-dichloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B15330732.png)


![4-((Trifluoromethyl)thio)benzo[d]thiazole](/img/structure/B15330740.png)


